molecular formula C13H13F3O5 B12759533 3,4-Dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-1H-2-benzopyran-7-carboxylic acid CAS No. 142689-12-1

3,4-Dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-1H-2-benzopyran-7-carboxylic acid

Cat. No.: B12759533
CAS No.: 142689-12-1
M. Wt: 306.23 g/mol
InChI Key: MUKRQAAIHBJBEK-UHFFFAOYSA-N
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Description

3,4-Dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-1H-2-benzopyran-7-carboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-1H-2-benzopyran-7-carboxylic acid involves multiple steps, including the formation of the benzopyran ring and the introduction of functional groups such as hydroxyl, methyl, and trifluoromethyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-1H-2-benzopyran-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3,4-Dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-1H-2-benzopyran-7-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-1H-2-benzopyran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-1H-2-benzopyran-7-carboxylic acid include other benzopyrans with different functional groups and substitutions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

142689-12-1

Molecular Formula

C13H13F3O5

Molecular Weight

306.23 g/mol

IUPAC Name

6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-3,4-dihydro-1H-isochromene-7-carboxylic acid

InChI

InChI=1S/C13H13F3O5/c1-4-7-6(11(18)8(10(4)17)12(19)20)3-21-5(2)9(7)13(14,15)16/h5,9,17-18H,3H2,1-2H3,(H,19,20)

InChI Key

MUKRQAAIHBJBEK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(C(=C(C(=C2CO1)O)C(=O)O)O)C)C(F)(F)F

Origin of Product

United States

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